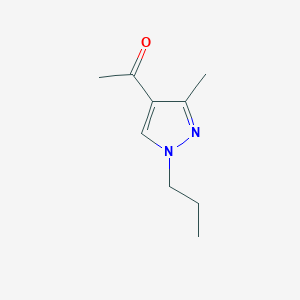

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

描述

Structural Identification and Physicochemical Properties

Systematic Nomenclature and Molecular Topology

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone is a heterocyclic ketone featuring a pyrazole core with substituents at positions 1, 3, and 4. Its systematic IUPAC name explicitly defines the connectivity: a propyl group at position 1, a methyl group at position 3, and an ethanone moiety at position 4 of the pyrazole ring. The molecular formula is $$ \text{C}9\text{H}{14}\text{N}_2\text{O} $$, with a molecular weight of 166.22 g/mol .

The molecular topology includes:

| Feature | Description |

|---|---|

| Core structure | Pyrazole ring (five-membered, two nitrogen atoms) |

| Position 1 | Propyl group ($$ \text{-CH}2\text{CH}2\text{CH}_3 $$) |

| Position 3 | Methyl group ($$ \text{-CH}_3 $$) |

| Position 4 | Ethanone group ($$ \text{-C(=O)CH}_3 $$) |

| Aromaticity | Conjugated π-electron system across the pyrazole ring |

The SMILES notation $$ \text{CCCn1nc(c(c1)C(=O)C)C} $$ and InChI key $$ \text{CC(C1=CN(CCC)N=C1C)=O} $$ confirm the substituent positions and connectivity.

Crystallographic Characterization and Stereoelectronic Features

Crystallographic data for this compound is not explicitly reported in the literature. However, its stereoelectronic properties can be inferred from analogous pyrazole derivatives:

- Aromatic planarity : The pyrazole ring adopts a planar geometry due to conjugation between nitrogen lone pairs and adjacent carbons.

- Steric interactions : The propyl group at position 1 introduces steric bulk, potentially influencing molecular packing in the solid state.

- Electronic effects : The ethanone group at position 4 acts as an electron-withdrawing substituent, modulating the ring’s electron density and reactivity.

Spectroscopic Profile Analysis (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key absorption bands (predicted):

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ethanone) | 1700–1750 |

| N–H (pyrazole, if present) | 3300–3500 |

| C–N (aromatic) | 1450–1600 |

| C–C (alkyl chains) | 2800–3000 |

The absence of N–H stretches in the IR spectrum confirms the N-substitution pattern (no free NH in the pyrazole ring).

Nuclear Magnetic Resonance (NMR)

| Nucleus | Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| $$ ^1\text{H} $$ | 2.1–2.3 | Singlet | Methyl (ethanone) |

| $$ ^1\text{H} $$ | 1.0–1.5 | Multiplet | Propyl (CH₂ groups) |

| $$ ^1\text{H} $$ | 2.5–3.0 | Multiplet | Pyrazole protons (positions 2 and 5) |

| $$ ^{13}\text{C} $$ | 205–215 | Singlet | Carbonyl carbon (C=O) |

Mass Spectrometry (MS)

| Fragment | m/z | Relative Abundance (%) |

|---|---|---|

| Molecular ion ($$ \text{C}9\text{H}{14}\text{N}_2\text{O}^+ $$) | 166 | 100 |

| Loss of ethanone ($$ \text{C}7\text{H}{12}\text{N}_2^+ $$) | 124 | 30 |

| Propyl loss ($$ \text{C}6\text{H}{10}\text{N}_2\text{O}^+ $$) | 142 | 20 |

Thermodynamic Properties and Phase Behavior

Phase behavior is dominated by the ethanone group’s polarity and the propyl chain’s hydrophobicity. The compound is likely to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and lower solubility in water due to its logP value.

属性

IUPAC Name |

1-(3-methyl-1-propylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOZUDUDABWWTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585894 | |

| Record name | 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933454-80-9 | |

| Record name | 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Pyrazole Ring Formation

The core pyrazole ring is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. This approach is well-documented as a reliable route to substituted pyrazoles.

Cyclocondensation Reaction: A common method involves reacting an appropriate hydrazine (e.g., 3-methylhydrazine) with a 1,3-dicarbonyl compound such as acetylacetone or ethyl acetoacetate. The hydrazine acts as a bidentate nucleophile, attacking the carbonyl carbons to form the pyrazole ring through cyclization and subsequent dehydration.

Catalysis and Conditions: Catalysts such as copper triflate combined with ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) have been used to enhance yield and selectivity in pyrazole synthesis. These catalysts facilitate one-pot addition–cyclocondensation reactions with good yields (~82%) and allow for catalyst reuse without significant loss of activity.

Alkylation to Introduce the Propyl Group

Once the pyrazole ring is formed, selective alkylation at the nitrogen atom is required to introduce the propyl substituent at the 1-position.

Alkylation Method: The pyrazole intermediate (3-methylpyrazole) can be alkylated using propyl halides (e.g., propyl iodide or bromide) under basic conditions. The nitrogen at position 1 is nucleophilic and reacts with the alkyl halide to form the 1-propyl substituted pyrazole.

Reaction Conditions: Typical conditions involve using a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at moderate temperatures to facilitate the nucleophilic substitution.

Acetylation at the 4-Position

The final step involves introducing the ethanone (acetyl) group at the 4-position of the pyrazole ring.

Acetylation Reagents: Acetyl chloride or acetic anhydride are commonly used acetylating agents. The reaction is often performed in the presence of a base or catalyst to promote electrophilic substitution at the pyrazole ring.

Experimental Example: In a related pyrazole acetylation, 1-phenyl-3-methyl-5-pyrazolone was treated with acetyl chloride in tetrahydrofuran with calcium hydroxide. The reaction mixture was refluxed, and the product was isolated after acidic workup and extraction, yielding crystals suitable for X-ray analysis. Although this example is for a phenyl-substituted pyrazole, the methodology is adaptable to propyl-substituted analogs.

Summary Table of Preparation Steps

化学反应分析

Types of Reactions: 1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

科学研究应用

1-(3-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Physicochemical and Spectroscopic Properties

- Lipophilicity: The propyl group in this compound enhances lipophilicity compared to analogues with shorter alkyl chains (e.g., methyl or ethyl groups), influencing solubility in nonpolar solvents .

- Spectroscopy :

Research Findings and Key Differences

- Thermal Stability: The 3,5-dimethyl analogue (CAS 1123-48-4) exhibits a higher melting point (>200°C) compared to this compound, likely due to enhanced crystallinity from symmetric substitution .

- Biological Activity: Thienothiophene-pyrazole hybrids () show broader bioactivity profiles (e.g., enzyme inhibition) than the target compound, attributed to extended π-conjugation and additional functional groups .

生物活性

1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, a compound with the molecular formula C₉H₁₄N₂O, is characterized by its pyrazole ring structure and a ketone functional group. This compound has garnered attention due to its significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores the biological activities, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes. It binds to specific active sites, preventing substrate binding and thereby modulating enzyme activity. This makes it a candidate for drug development targeting specific diseases.

- Receptor Modulation : It has shown potential in modulating receptor activity, which could lead to therapeutic benefits in conditions such as inflammation and cancer.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antifungal properties, contributing to its potential use in treating infections.

The biological effects of this compound are primarily attributed to its interaction with biological targets:

- Binding Affinity : The compound demonstrates high binding affinity for certain enzymes and receptors, which is crucial for its inhibitory effects.

- Molecular Targeting : By occupying active sites on enzymes, it prevents the normal biochemical reactions from occurring, leading to altered physiological responses.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced edema model in rats. The results indicated a significant reduction in swelling compared to control groups, suggesting strong anti-inflammatory properties.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibition zones in agar diffusion assays, supporting its potential as an antimicrobial agent.

常见问题

Q. What are the standard synthetic routes for 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, reacting α,β-unsaturated ketones with hydrazine derivatives in glacial acetic acid under reflux (4–6 hours) yields pyrazole derivatives. Recrystallization from ethanol/chloroform (1:1) improves purity . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize by-products. Purity validation requires HPLC (≥98%) and NMR spectroscopy to confirm structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1690 cm⁻¹, pyrazole ring vibrations at ~1550–1600 cm⁻¹) .

- NMR: ¹H NMR confirms substituents (e.g., methyl groups at δ 2.1–2.6 ppm, propyl chain protons at δ 1.2–1.6 ppm) and aromatic protons in the pyrazole ring (δ 7.5–8.3 ppm) .

- Mass Spectrometry (EI-MS): Determines molecular weight (e.g., M⁺ peak at m/z 180–200) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to prevent inhalation of volatile by-products (e.g., acetic acid).

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of pyrazole derivatives like this compound?

Methodological Answer: Microwave irradiation (e.g., 70°C, 160 W, 180–300 seconds) accelerates reaction kinetics, reducing time from hours to minutes. Higher yields (70–85%) are achieved due to uniform heating and reduced side reactions. Key parameters include solvent choice (ethanol/DMF) and catalyst optimization (e.g., K₂CO₃) .

Q. How can structural ambiguities in crystallographic data be resolved during refinement?

Methodological Answer: Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Address thermal motion artifacts by refining anisotropic displacement parameters. Validate hydrogen bonding networks via PLATON or Olex2 to resolve ambiguities in ring conformations .

Q. What strategies mitigate contradictions in bioactivity data across studies?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., E. coli for antibacterial tests) and controls (e.g., ciprofloxacin).

- SAR Analysis: Compare substituent effects (e.g., nitro vs. methoxy groups) to identify structural determinants of activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance antibacterial potency .

- Dose-Response Curves: Quantify IC₅₀ values to normalize potency metrics across studies .

Q. How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina): Model binding to enzymes (e.g., cytochrome P450) using PyMOL for visualization.

- Molecular Dynamics (GROMACS): Simulate ligand-receptor stability over 100 ns to assess binding free energy (ΔG).

- Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What methodologies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.

- Liposomal Encapsulation: Formulate with phosphatidylcholine to improve bioavailability .

Data Analysis & Application Questions

Q. How can HPLC resolve impurities from synthetic by-products?

Methodological Answer: Use a C18 column with gradient elution (acetonitrile/water, 0.1% TFA) at 254 nm. Compare retention times to standards. Quantify impurities via peak area normalization (<2% threshold) .

Q. What are the key applications of this compound in materials science?

Methodological Answer:

- Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) to synthesize MOFs with catalytic properties.

- Polymer Additives: Modifies thermal stability in polyesters via hydrogen bonding with carbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。